molecular formula C11H14O3S B15297114 2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione

2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione

Cat. No.: B15297114
M. Wt: 226.29 g/mol
InChI Key: ADQGKGBLVUPPPO-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione is an organic compound that features a thiane ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione typically involves the reaction of 4-hydroxybenzaldehyde with thioacetic acid under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the thiane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The thiane ring can be reduced to form a dihydrothiane derivative.

    Substitution: The hydroxy group can undergo electrophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents such as acyl chlorides or alkyl halides under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thiane ring can modulate the compound’s overall reactivity and stability. These interactions can influence various biological processes, including enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl group but differ in the heterocyclic ring structure.

    Phenolic Antioxidants: Compounds such as 4-hydroxybenzoic acid and its derivatives have similar antioxidant properties.

    Ferulic Acid Derivatives: These compounds also contain a hydroxyphenyl group and are known for their biological activities.

Uniqueness

2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

4-(1,1-dioxothian-2-yl)phenol

InChI

InChI=1S/C11H14O3S/c12-10-6-4-9(5-7-10)11-3-1-2-8-15(11,13)14/h4-7,11-12H,1-3,8H2

InChI Key

ADQGKGBLVUPPPO-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C(C1)C2=CC=C(C=C2)O

Origin of Product

United States

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